Ciforadenant - 1202402-40-1

Ciforadenant

Catalog Number: EVT-264741
CAS Number: 1202402-40-1
Molecular Formula: C20H21N7O3
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciforadenant is a small molecule classified as an adenosine A2A receptor (ADORA2A) antagonist. [] It is currently being investigated for its potential antineoplastic activity. [] In the field of scientific research, ciforadenant serves as a valuable tool for studying adenosine signaling pathways and their role in immune regulation, particularly within the context of the tumor microenvironment.

Adenosine

Compound Description: Adenosine is a naturally occurring purine nucleoside that plays a crucial role in various physiological processes, including cellular energy transfer and signaling. In the context of cancer, adenosine is known to accumulate in the tumor microenvironment (TME) and exert immunosuppressive effects by binding to adenosine receptors on immune cells [, , , , ]. This adenosine-mediated immunosuppression contributes to tumor immune evasion and resistance to immunotherapy.

Relevance: Adenosine is a key endogenous ligand for the adenosine A2A receptor (ADORA2A), which is the target of Ciforadenant [, , , , ]. Ciforadenant acts as a competitive antagonist, blocking adenosine from binding to ADORA2A and inhibiting its immunosuppressive effects within the TME [, , , , ].

5’(N-ethylcarboxamido)adenosine (NECA)

Compound Description: NECA is a stable adenosine analog that acts as a non-selective agonist for adenosine receptors, including the A2A receptor [].

Relevance: NECA is used as a tool compound in research to stimulate adenosine receptors and investigate the effects of adenosine signaling []. It helps to understand the mechanism of action of Ciforadenant, which specifically blocks the A2A receptor to counteract the immunosuppressive effects of adenosine [].

Atezolizumab

Compound Description: Atezolizumab is a monoclonal antibody that blocks programmed death-ligand 1 (PD-L1), an immune checkpoint protein [, ]. It is an FDA-approved immunotherapy used in the treatment of various cancers, including renal cell carcinoma (RCC).

Relevance: Atezolizumab has been investigated in combination with Ciforadenant in clinical trials for the treatment of advanced metastatic castration-resistant prostate cancer (mCRPC) and RCC [, ]. The rationale behind combining these agents is to target two distinct immune checkpoint pathways (adenosine and PD-1/PD-L1) to enhance antitumor immunity [, ].

Ipilimumab

Compound Description: Ipilimumab is a monoclonal antibody that blocks cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), another immune checkpoint protein []. It is FDA-approved for the treatment of several types of cancer, including melanoma and RCC.

Relevance: Similar to Atezolizumab, Ipilimumab has been explored in combination with Ciforadenant, along with Nivolumab, in clinical trials for the treatment of advanced RCC []. The combination aims to enhance antitumor responses by targeting both CTLA-4 and ADORA2A, thereby releasing the brakes on the immune system and promoting tumor cell killing [].

Nivolumab

Compound Description: Nivolumab is a monoclonal antibody that blocks programmed cell death protein 1 (PD-1), an immune checkpoint protein expressed on T cells []. Like Atezolizumab and Ipilimumab, it is an FDA-approved immunotherapy used in the treatment of various cancers, including RCC.

Relevance: Nivolumab, alongside Ipilimumab, has been investigated in combination with Ciforadenant in clinical trials for the treatment of advanced RCC []. This triple combination therapy seeks to enhance antitumor immune responses by targeting multiple immune checkpoint pathways (CTLA-4, PD-1, and ADORA2A) simultaneously [].

Source and Classification

Ciforadenant, also known by its chemical name C20H21N7O3, has been developed by several organizations and is recognized under the CAS Registry Number 1202402-40-1. Its classification as a small molecule drug places it within a category that often includes compounds with low molecular weight that can easily enter cells and interact with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of ciforadenant involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific proprietary methods may not be publicly available, common techniques in small molecule synthesis such as solid-phase synthesis and solution-phase synthesis are likely employed. These methods allow for the efficient assembly of complex molecules while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of ciforadenant features a complex arrangement that includes multiple nitrogen atoms, which are characteristic of its function as a receptor antagonist. The InChIKey for ciforadenant is KURQKNMKCGYWRJ-HNNXBMFYSA-N, which provides a unique identifier for its chemical structure in databases. The compound's three-dimensional conformation plays a crucial role in its interaction with the adenosine A2a receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Ciforadenant undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Binding interactions with the adenosine A2a receptor, where it competes with adenosine to inhibit receptor activation.
  • Potential metabolic transformations in the liver, where cytochrome P450 enzymes may modify its structure, impacting its pharmacokinetics and pharmacodynamics.
Mechanism of Action

Process and Data

Ciforadenant functions primarily by antagonizing the adenosine A2a receptor, which is known to play a significant role in immune suppression within the tumor microenvironment. By blocking this receptor, ciforadenant aims to:

  • Enhance T-cell activation and proliferation.
  • Reduce tumor-induced immunosuppression.
    This mechanism is particularly relevant in combination therapies with other immune checkpoint inhibitors like ipilimumab and nivolumab, which are being evaluated in clinical trials.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ciforadenant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 405.43 g/mol.
  • Solubility: Solubility data indicates that ciforadenant has moderate solubility in aqueous solutions, which is essential for its bioavailability.
  • Stability: Stability studies are critical during development to ensure that the compound remains effective over time under various conditions.
Applications

Scientific Uses

Ciforadenant is primarily being investigated for its potential applications in oncology, specifically:

  • As part of combination therapies for advanced renal cell carcinoma.
  • In clinical trials assessing its efficacy alongside other immunotherapies for non-small cell lung cancer.
    The ongoing research aims to establish ciforadenant's role in enhancing immune responses against tumors, potentially leading to improved patient outcomes in cancer therapy.

Properties

CAS Number

1202402-40-1

Product Name

Ciforadenant

IUPAC Name

7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1

InChI Key

KURQKNMKCGYWRJ-HNNXBMFYSA-N

SMILES

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5

Solubility

Soluble in DMSO

Synonyms

CPI-444; CPI 444; CPI444; V81444; V-81444; V 81444; ciforadenant;

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5

Isomeric SMILES

CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.